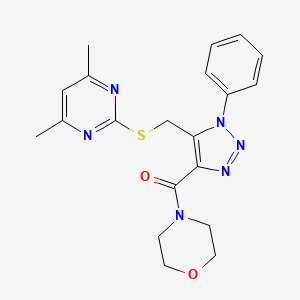

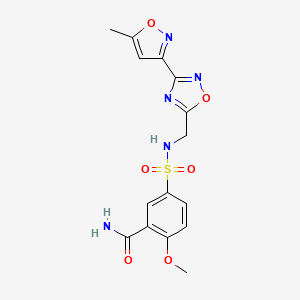

![molecular formula C15H22N4OS B2684383 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide CAS No. 866142-47-4](/img/structure/B2684383.png)

2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

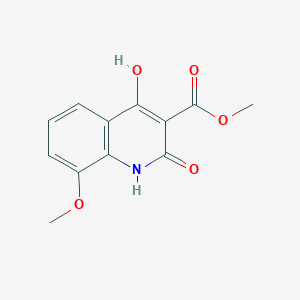

The compound “2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide” is a complex organic molecule. It contains a benzyl group attached to a piperidine ring, which is a common structure in many pharmaceuticals . The carbonyl group attached to the piperidine ring suggests that it might be part of an amide functional group. The presence of a hydrazinecarbothioamide group indicates potential bioactivity, as hydrazine derivatives are often used in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a cyclic structure, and the various functional groups attached to this ring would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might be involved in hydrolysis or condensation reactions. The hydrazine group could potentially be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Research has focused on synthesizing new classes of compounds using hydrazinecarbothioamide derivatives. These compounds are significant for the synthesis of various dendrimers and have potential in material science and nanotechnology applications. For example, Darehkordi and Ghazi (2013) synthesized new derivatives by condensing 1, 3, 5-tri carbonyl tri chloride, Terephthaloyl dichloride, and 1, 4-dicarbonyl chloride with thiosemicarbazide in the presence of pyridine as a solvent (Darehkordi & Ghazi, 2013).

Antioxidant Activity

Hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antioxidant activities. Bărbuceanu et al. (2014) reported on the synthesis of new hydrazinecarbothioamides and their evaluation for antioxidant activity using the DPPH method, showing excellent antioxidant properties (Bărbuceanu et al., 2014).

Optical Probing

In 2016, Shi et al. developed a simple-structured hydrazinecarbothioamide derivatived dual-channel optical probe for Hg2+ and Ag+. This probe exhibited significant "turn-off" fluorescence alterations upon addition of these ions, demonstrating its potential use in environmental monitoring and analysis (Shi et al., 2016).

Antimicrobial and Hypoglycemic Activities

There is research into the antimicrobial and hypoglycemic activities of N-(1-Adamantyl)carbothioamide derivatives, which are related to the compound . Al-Abdullah et al. (2015) synthesized and tested various compounds for in vitro antimicrobial activity against pathogenic bacteria and yeast-like fungus Candida albicans. They also evaluated the oral hypoglycemic activity of these compounds in diabetic rats (Al-Abdullah et al., 2015).

Anticancer and Antioxidant Effects

Studies have been conducted on benzene sulfonamide derivatives synthesized from aldehydes thio-semi-carbazones derivatives, showing potential as anticancer agents against breast carcinoma cell lines. Molecular docking studies have been used to analyze the binding energy of these compounds with cancer cell receptors (Mohamed et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

1-[(1-benzylpiperidine-4-carbonyl)amino]-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4OS/c1-16-15(21)18-17-14(20)13-7-9-19(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,20)(H2,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYRBQFQGXEJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2684300.png)

![2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2684311.png)

![methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B2684318.png)

![1-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2684320.png)